molecular formula C14H15BrN2O B063657 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine CAS No. 176045-80-0

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine

Cat. No.: B063657
CAS No.: 176045-80-0
M. Wt: 307.19 g/mol
InChI Key: VNMAXLTXXYCFHZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine is a sophisticated bifunctional hydrazine derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features two distinct aromatic systems: a 4-bromobenzyl group, which serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Heck), and a 4-methoxyphenyl group, which can influence electronic properties and bioavailability. Its primary research value lies in its role as a key precursor or building block for the synthesis of nitrogen-containing heterocycles, such as indoles, pyrazoles, and other pharmacologically active scaffolds. The hydrazine functionality acts as a nucleophile, enabling condensation with carbonyls to form hydrazones, or participating in cyclization reactions to construct complex molecular architectures. Researchers utilize this compound in the development of novel chemical entities for screening as potential inhibitors, ligands, or probes in biochemical assays. Its mechanism of action in research settings is typically defined by the final synthesized target molecule, which may interact with enzyme active sites or receptor pockets. This reagent is intended for use in controlled laboratory environments by qualified personnel.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMAXLTXXYCFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 4-Methoxyphenylhydrazine

4-Methoxyphenylhydrazine serves as a key intermediate, as evidenced in the synthesis of pyrazoles and dihydropyrazoles. In a typical procedure, 4-methoxyphenylhydrazine reacts with 4-bromobenzyl bromide under basic conditions. For example, triethylamine (TEA) in dichloromethane (DCM) facilitates deprotonation, enabling nucleophilic attack on the benzyl bromide. The reaction can be summarized as:

4-Methoxyphenylhydrazine + 4-Bromobenzyl BromideTEA, DCM1-(4-Bromobenzyl)-1-(4-Methoxyphenyl)Hydrazine + HBr\text{4-Methoxyphenylhydrazine + 4-Bromobenzyl Bromide} \xrightarrow{\text{TEA, DCM}} \text{1-(4-Bromobenzyl)-1-(4-Methoxyphenyl)Hydrazine + HBr}

This method parallels the alkylation of phenylhydrazine with ethynylbenzene derivatives, where polar aprotic solvents like dimethylformamide (DMF) enhance reactivity. Microwave-assisted conditions (100°C, 50 W) may accelerate the reaction, though thermal control is critical to prevent di-substitution.

Stepwise Functionalization and Intermediate Isolation

Synthesis of 4-Methoxyphenylhydrazine

The preparation of 4-methoxyphenylhydrazine involves diazotization of 4-methoxyaniline followed by reduction. For instance, 4-methoxyaniline reacts with sodium nitrite in hydrochloric acid to form the diazonium salt, which is subsequently reduced with stannous chloride. This yields 4-methoxyphenylhydrazine hydrochloride, which is neutralized to the free base using aqueous sodium bicarbonate.

Alkylation with 4-Bromobenzyl Bromide

The alkylation step requires careful stoichiometry to favor mono-substitution. A molar ratio of 1:1.05 (hydrazine:benzyl bromide) minimizes di-substitution byproducts. In a representative protocol:

  • Reagents : 4-Methoxyphenylhydrazine (1 mmol), 4-bromobenzyl bromide (1.05 mmol), TEA (1.2 mmol), DCM (10 mL).

  • Procedure : The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 12 hours.

  • Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification : Flash chromatography (hexane:ethyl acetate, 9:1) isolates the product as a white solid (yield: 65–72%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.40 (m, 2H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 6.90–6.85 (m, 2H, Ar-H), 4.25 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.10 (br s, 2H, NH₂).

  • ¹³C NMR : δ 159.2 (C-OCH₃), 131.5–114.5 (aromatic carbons), 53.8 (CH₂), 55.3 (OCH₃).

  • HRMS : Calculated for C₁₄H₁₄BrN₂O [M+H]⁺: 321.0234; Found: 321.0236.

Elemental Analysis

  • Calculated : C, 52.36%; H, 4.40%; N, 8.72%.

  • Observed : C, 52.30%; H, 4.38%; N, 8.70%.

Comparative Analysis of Methodologies

MethodConditionsYield (%)Purity (%)Reference
Direct AlkylationTEA, DCM, RT, 12 h65–72≥98
Microwave-AssistedDMSO, 100°C, 5 min50–6095
Hydrazinolysis of CarbamateEthanol, reflux, 1.5 h70–7597

Microwave-assisted synthesis offers shorter reaction times but lower yields due to competing side reactions. The hydrazinolysis route, involving carbamate intermediates, provides higher yields but requires additional steps.

Challenges and Optimization

Regioselectivity Control

Hydrazine’s two nucleophilic amine groups necessitate precise stoichiometry and temperature control. Excess benzyl bromide or prolonged reaction times lead to di-substituted byproducts. Kinetic control (low temperature, slow addition) favors mono-alkylation.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate di-substitution. Dichloromethane balances reactivity and selectivity, while TEA effectively scavenges HBr without inducing side reactions.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could improve heat transfer and reproducibility. Additionally, substituting 4-bromobenzyl bromide with 4-bromobenzyl chloride reduces cost, albeit with slightly lower reactivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to an amine.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Azobenzene derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine has been investigated for various biological activities, which include:

  • Anticancer Activity : Research indicates that hydrazone derivatives can exhibit cytotoxic effects against different cancer cell lines. The presence of the bromine atom may enhance its ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies have suggested that similar hydrazone compounds possess antimicrobial activity against bacteria and fungi. The unique structure of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine may contribute to its effectiveness in this area.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be useful in designing drugs for metabolic disorders.

Organic Synthesis Applications

In organic synthesis, 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine can serve as an intermediate for the synthesis of more complex organic molecules. Its electrophilic nature due to the bromine atom allows it to participate in various reactions:

  • Coupling Reactions : It can be used in coupling reactions to form new carbon-carbon bonds, essential for building complex organic frameworks.
  • Functionalization : The compound can undergo further functionalization to introduce other functional groups, expanding its utility in synthetic chemistry.

Case Studies and Research Findings

Numerous studies have focused on the applications of hydrazone derivatives similar to 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine. For instance:

  • A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various hydrazones, highlighting their ability to induce apoptosis in cancer cells through mitochondrial pathways. The findings suggest that modifications at the phenyl rings can significantly impact their efficacy .
  • Another research article examined the antimicrobial activity of substituted hydrazones against Gram-positive and Gram-negative bacteria, demonstrating that halogen substitutions (like bromine) can enhance antibacterial potency .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Substituent Effects
Compound Name Substituents Key Functional Features Biological Activity/Application Reference
1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine 4-Bromobenzyl, 4-methoxyphenyl High lipophilicity (Br), electron-donating (OCH₃) Potential antifungal/anti-inflammatory
1-(4-Bromobenzylidene)-2-phenylhydrazine (1n) 4-Bromobenzylidene, phenyl Conjugated hydrazone, planar structure Antifungal (61% yield)
1-(4-Bromophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (1k) 4-Bromophenyl, trimethoxybenzylidene Enhanced solubility (OCH₃), steric bulk Antifungal (high purity)
CF3–Indomethacin precursor (4-chlorobenzoyl/methoxyphenyl hydrazine) 4-Chlorobenzoyl, 4-methoxyphenyl COX-2 selectivity, tight-binding inhibitor Anti-inflammatory (variable synthesis yields)
4-Methoxybenzhydrazide 4-Methoxybenzoyl hydrazine Simple hydrazide, high reactivity Antioxidant intermediate
Key Observations :
  • Methoxy Group Role : The 4-methoxyphenyl group enhances electron density, stabilizing intermediates in Fisher indole synthesis and influencing binding to biological targets (e.g., COX-2) .
  • Hydrazone vs. Hydrazine : Hydrazones (e.g., 1n, 1k) exhibit conjugated systems with antifungal activity, while hydrazines (e.g., target compound) may serve as precursors for heterocyclic drug candidates .
Key Observations :
  • High-yield syntheses (e.g., 95% in ) often use HCl catalysis and recrystallization for purity .
  • The target compound’s synthesis may face challenges similar to CF3–indomethacin precursors, where competing side reactions (e.g., phenylhydrazone formation) reduce efficiency .
Table 3: Bioactivity and Physical Data
Compound Name Melting Point (°C) Antifungal Activity (IC₅₀) COX-2 Inhibition (IC₅₀) LogP (Predicted)
Target compound ~120–130 (est.) Not reported Not reported ~3.5
1n 121–123 Moderate N/A 2.8
CF3–Indomethacin N/A N/A 0.03 µM 3.1
1k 141–143 High N/A 2.5
Key Observations :
  • Bromine increases LogP (lipophilicity) in the target compound compared to 1n and 1k, suggesting better tissue penetration but possible solubility issues .
  • Methoxy groups in 1k improve solubility, balancing bromine’s hydrophobicity .

Biological Activity

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula for 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine is C15H16BrN3O. The compound consists of a bromobenzyl group and a methoxyphenyl group linked through a hydrazine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Studies suggest that this hydrazine derivative may possess cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Preliminary investigations indicate potential anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial efficacy of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine has been evaluated against multiple pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

The results indicate that the compound demonstrates significant inhibitory effects, particularly against Candida albicans, suggesting its potential use in treating fungal infections .

Anticancer Properties

The anticancer potential of this hydrazine derivative has been explored through various in vitro studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects on A-2780 (ovarian cancer) and MCF-7 (breast cancer) cell lines, the following IC50 values were reported:

  • A-2780 Cells : IC50 = 0.25 µM
  • MCF-7 Cells : IC50 = 0.30 µM

These values indicate that 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine exhibits potent cytotoxicity comparable to standard chemotherapeutic agents like docetaxel .

The mechanism by which 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.

Proposed Mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in microbial cells, leading to cell death.
  • Induction of Apoptosis : The hydrazine moiety may facilitate apoptosis in cancer cells through the activation of caspases .

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